Chemical Selectivity in Solid-State Cross-Dimerization
In a systematic study of a nitrosobenzene library, 1-bromo-3-nitrosobenzene (m-Br) demonstrated a chemical selectivity (SCh) for heterodimer formation of 0.445, which is over four times greater than the 0.108 observed for its para-substituted isomer, 1-bromo-4-nitrosobenzene (p-Br) [1]. This indicates a far greater tendency to form heterodimers in the solid state.
| Evidence Dimension | Chemical Selectivity for Solid-State Cross-Dimerization (SCh) |
|---|---|
| Target Compound Data | SCh = 0.445 |
| Comparator Or Baseline | 1-Bromo-4-nitrosobenzene (p-Br), SCh = 0.108 |
| Quantified Difference | 4.1-fold higher selectivity (0.445 vs. 0.108) |
| Conditions | Raman spectroscopy-based Tanimoto similarity analysis of physical vs. chemical mixtures in the solid state |
Why This Matters
For applications in crystal engineering, a higher chemical selectivity ensures more predictable and homogeneous heterodimer formation, avoiding product mixtures that would arise from using less selective isomers.
- [1] Šimunić-Mežnarić, V., Meštrović, E., Tomišić, V., Žgela, M., Vikić-Topić, D., Čičak, H., Novak, P. and Vančik, H. (2005) 'Nitrosobenzene Library: A Model for Studying Selectivity in the Solid State Nitroso-Azodioxide Dimerization', Croatica Chemica Acta, 78(4), Table III, pp. 516–517. View Source
